molecular formula C21H27ClN2O4 B12238642 8-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one

8-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one

Cat. No.: B12238642
M. Wt: 406.9 g/mol
InChI Key: TXAIHEQCHQLEQF-UHFFFAOYSA-N
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Description

8-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-4’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of multiple functional groups, such as the chlorophenoxy and morpholinone moieties, contributes to its diverse reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-4’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure. This can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from acyclic starting materials . The reaction conditions often involve the use of chiral catalysts and specific temperature and pressure settings to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, reagents, and catalysts is crucial to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-4’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with palladium catalysts.

    Nucleophiles: Various nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-4’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-4’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-4’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one is unique due to its combination of a spirocyclic structure with multiple functional groups, providing a versatile platform for chemical modifications and biological interactions.

Properties

Molecular Formula

C21H27ClN2O4

Molecular Weight

406.9 g/mol

IUPAC Name

8-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4'-methylspiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one

InChI

InChI=1S/C21H27ClN2O4/c1-20(2,28-17-8-4-14(22)5-9-17)19(26)24-15-6-7-16(24)11-21(10-15)13-23(3)18(25)12-27-21/h4-5,8-9,15-16H,6-7,10-13H2,1-3H3

InChI Key

TXAIHEQCHQLEQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N1C2CCC1CC3(C2)CN(C(=O)CO3)C)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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